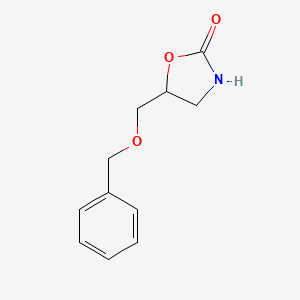

5-((Benzyloxy)methyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11-12-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLIILIYNJEOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Benzyloxy Methyl Oxazolidin 2 One and Derivatives

Stereoselective Routes to Substituted Oxazolidinones

Cycloaddition Reactions Involving Carbon Dioxide and Aziridine (B145994) Precursors

The cycloaddition of carbon dioxide (CO₂) to aziridines is a highly atom-economical and environmentally conscious method for synthesizing 2-oxazolidinones. rsc.orgresearchgate.net This transformation involves the reaction of a three-membered aziridine ring with CO₂, a renewable C1 building block, to form the five-membered oxazolidinone heterocycle. researchgate.netunimi.it The reaction generally requires activation of the aziridine ring, which can be achieved through various catalytic systems. researchgate.net

A range of catalysts have been developed to facilitate the cycloaddition of CO₂ to aziridines under mild conditions, improving efficiency and selectivity. unimi.itunimi.it These catalysts are crucial for overcoming the thermodynamic stability of CO₂. unimi.it

Simple ammonium (B1175870) ferrates have been demonstrated as effective catalysts for this transformation, enabling the reaction to proceed at room temperature and atmospheric CO₂ pressure. unimi.it Similarly, an aluminium(salphen) complex has been successfully employed, catalyzing the reaction under solvent-free conditions at temperatures between 50-100 °C and 1-10 bar of CO₂ pressure, providing access to pharmaceutically important oxazolidinones. nih.gov

Metal-free organocatalysts have also gained attention. A biocompatible catalyst derived from the natural alkaloid (+)-cinchonine promotes the synthesis of N-alkyl oxazolidinones under ambient temperature and pressure without the need for a co-catalyst. unimi.it Amidato lanthanide complexes, particularly those of europium, have been shown to catalyze the cycloaddition under mild, solvent-free conditions, with the addition of a co-catalyst like DBU significantly enhancing yields and regioselectivity. organic-chemistry.org The choice of catalyst, whether homogeneous or heterogeneous, can significantly influence reaction outcomes. unimi.it

| Catalyst | Reaction Conditions | Key Findings | Source |

|---|---|---|---|

| Ammonium Ferrates | Room temperature, atmospheric CO₂ pressure | Good yields and selectivity for N-alkyl, N-benzyl, and N-allyl aziridines without a co-catalyst. | unimi.it |

| Aluminium(salphen) Complex | 50-100 °C, 1-10 bar CO₂ pressure, solvent-free | Applicable to various substituted aziridines with high regioselectivity; catalyst is reusable. | nih.gov |

| (+)-Cinchonine derivative (organocatalyst) | Room temperature, atmospheric CO₂ pressure | Metal-free, biocompatible system with excellent regioselectivity; catalyst is recyclable. | unimi.it |

| Amidato Lanthanide Complexes (e.g., Europium-based) | Mild, solvent-free conditions | Addition of DBU as a co-catalyst improves yields and regioselectivity. | organic-chemistry.org |

The regioselectivity of the ring-opening is influenced by the steric and electronic properties of the aziridine substrate as well as the nature of the catalyst. unimi.it For 2-substituted aziridines, the nucleophilic attack generally occurs at the most substituted carbon atom, leading to the formation of 5-substituted oxazolidinones. unimi.it

A stereocontrolled synthesis of 2-amino ethers has been achieved via the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, demonstrating that high diastereoselectivity can be obtained. ncu.edu.twnih.gov In the context of CO₂ cycloaddition, certain catalytic systems can operate with a retention of configuration. For instance, a bifunctional aluminum catalyst was found to promote ring-opening and cyclization with a net retention of stereochemistry, which is attributed to a double inversion mechanism at the methine carbon. whiterose.ac.uk Enantiomerically pure 5-functionalized oxazolidin-2-ones have been prepared from chiral aziridines bearing an electron-withdrawing group via a regioselective ring-opening followed by intramolecular cyclization, which proceeds with retention of configuration. bioorg.org

Oxidative Rearrangements for Oxazolidinone Ring Construction

An alternative strategy for constructing the oxazolidinone ring involves the oxidative rearrangement of precursor molecules. This approach offers a distinct pathway to vicinally substituted oxazolidinones, which are valuable chiral building blocks.

A one-pot diastereospecific synthesis of vicinally substituted 2-oxazolidinones has been developed through the oxidative rearrangement of α,β-unsaturated γ-lactams. nih.govacs.org This method utilizes m-chloroperoxybenzoic acid (mCPBA) as the oxidant. nih.gov The reaction proceeds with complete control over the relative stereochemistry, affording highly substituted 2-oxazolidinones in moderate yields (19–46%). nih.govacs.org

A key finding of this research is the critical role of a substituent at the 4-position of the lactam ring. Experimental results and theoretical calculations indicate that a CH₂COOEt group at this position is essential for the diastereospecific rearrangement to occur. nih.govacs.org When this ester group was replaced with a hydrogen atom, no oxazolidinone product was observed. acs.org Optimization of the reaction conditions revealed that using diethyl ether as the solvent improved the yield compared to dichloromethane (B109758). nih.gov

| Starting Material (γ-Lactam) | Product (Oxazolidinone) | Yield |

|---|---|---|

| (±)-Ethyl 2-(1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl)acetate | (±)-Ethyl 2-(2-oxo-5-phenyl-4-(1-(4-methoxyphenyl)amino)-1-oxoethyl)oxazolidin-3-yl)acetate | 46% |

The transformation of α,β-unsaturated γ-lactams into oxazolidinones is proposed to occur through a three-step reaction sequence: a Baeyer–Villiger oxidation, an epoxidation, and a concerted rearrangement. nih.govacs.org This proposed pathway has been supported by density functional theory (DFT) calculations. nih.gov

The key mechanistic step is the rearrangement of an epoxy ester intermediate, which involves a 1,2-migration of the carbamate (B1207046) oxygen to form a new amide bond and construct the oxazolidinone ring. nih.gov The observed diastereospecificity of the reaction suggests that this rearrangement is a concerted process. nih.gov DFT calculations have indicated that the transition state of this rearrangement is stabilized by the crucial CH₂COOEt substituent at the 4-position of the original lactam. nih.govacs.org This stabilization likely occurs through electrostatic interactions between the migrating group and the ester group, explaining why substrates lacking this substituent fail to react. nih.gov

Cyclization Reactions from Functionalized Amines and Alcohols

Cyclization reactions involving functionalized amines and alcohols are a cornerstone in the synthesis of the oxazolidinone core. These strategies typically involve the formation of a carbamate intermediate followed by an intramolecular ring closure.

A prevalent method for constructing the oxazolidin-2-one ring is through the carbonylation of β-amino alcohols. This approach involves reacting a 1,2-amino alcohol with a carbonylating agent to form a carbamate, which then undergoes intramolecular cyclization. Common carbonylating agents include phosgene, triphosgene, and dialkyl carbonates. For instance, the reaction of a β-amino alcohol with a carbonyl source facilitates the formation of the five-membered heterocyclic ring system.

A variety of synthetic routes employ this strategy. The choice of carbonylating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 1: Examples of Carbonylation Strategies for Oxazolidinone Synthesis

| Starting Material | Carbonylating Agent | Product |

|---|---|---|

| β-Amino Alcohol | Phosgene/Triphosgene | Oxazolidin-2-one |

This table provides a general overview of common carbonylation strategies.

The intramolecular cyclization of propargyl amine derivatives offers another pathway to oxazolidinones. This method involves the reaction of propargyl carbamates, which can be formed from propargyl amines and a carbon dioxide source or other chloroformate reagents. The subsequent cyclization is often catalyzed by a base or a transition metal. This approach is versatile for creating substituted oxazolidinones. nih.gov

Chiral Pool Synthesis and Asymmetric Induction in Oxazolidinone Derivatization

To obtain enantiomerically pure 5-((benzyloxy)methyl)oxazolidin-2-one, strategies involving chiral starting materials or asymmetric catalytic methods are employed.

Chiral amino acids serve as excellent and readily available starting materials for the synthesis of chiral oxazolidinones. nih.gov For example, L-serine or D-serine can be converted into the corresponding chiral 1,2-amino alcohols. mdpi.comnih.gov This transformation typically involves the reduction of the carboxylic acid functionality to an alcohol. The resulting chiral amino alcohol can then be subjected to cyclization via carbonylation to yield the enantiomerically pure oxazolidinone, with the stereochemistry at the 5-position being dictated by the chirality of the starting amino acid. mdpi.comnih.gov

Table 2: Chiral Amino Acids as Precursors for Oxazolidinones

| Chiral Amino Acid | Key Intermediate | Resulting Oxazolidinone |

|---|---|---|

| L-Serine | (S)-2-amino-3-hydroxypropan-1-ol | (S)-5-(hydroxymethyl)oxazolidin-2-one derivative |

This table illustrates the use of chiral amino acids from the chiral pool for synthesizing enantiomerically specific oxazolidinones.

Asymmetric synthesis of key intermediates is another powerful approach to enantiomerically pure oxazolidinones. chemrxiv.org This can involve asymmetric reactions such as enantioselective epoxidation, dihydroxylation, or aminohydroxylation of prochiral olefins to generate chiral synthons. For example, an asymmetric aldol (B89426) reaction can be used to create a β-hydroxy carbonyl compound, which is then converted to the corresponding oxazolidinone through a modified Curtius reaction, proceeding through a cyclic carbamate intermediate. nih.gov These chiral intermediates, possessing the required stereocenters, are then elaborated to the final oxazolidinone product.

Protection and Deprotection Strategies for the Benzyloxy Group

The benzyloxy group in this compound acts as a protecting group for the primary hydroxyl functionality. The choice of this protecting group is strategic due to its stability under a variety of reaction conditions used to construct and modify the oxazolidinone ring.

The removal, or deprotection, of the benzyl (B1604629) group is a critical final step in many synthetic sequences to reveal the free hydroxyl group. The most common and efficient method for this transformation is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the benzyloxy-containing compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.govcommonorganicchemistry.com This process is generally clean, high-yielding, and proceeds under mild conditions, making it a preferred method for the deprotection of benzyl ethers. nih.govcommonorganicchemistry.com

Table 3: Common Compounds in the Synthesis and Derivatization of this compound

| Compound Name | Role/Classification |

|---|---|

| This compound | Target Compound |

| β-Amino Alcohols | Starting Material |

| Propargyl Amine | Starting Material |

| L-Serine | Chiral Pool Starting Material |

| D-Serine | Chiral Pool Starting Material |

| Phosgene | Carbonylating Agent |

| Triphosgene | Carbonylating Agent |

| Dialkyl Carbonates | Carbonylating Agent |

| Palladium on Carbon (Pd/C) | Catalyst for Deprotection |

| Toluene (B28343) | Byproduct of Deprotection |

Stereochemical Investigations of 5 Benzyloxy Methyl Oxazolidin 2 One Scaffolds

Diastereospecificity in Oxazolidinone Ring Formation

The formation of the oxazolidinone ring in 5-((Benzyloxy)methyl)oxazolidin-2-one can be achieved with a high degree of stereochemical control, largely dictated by the chirality of the starting materials and the nature of the chemical transformations employed.

Influence of Starting Material Configuration on Product Stereochemistry

The stereochemistry of the final oxazolidinone product is directly influenced by the configuration of the chiral precursors. A notable example is the synthesis of 4,5-disubstituted oxazolidin-2-ones through an asymmetric aldol (B89426) addition followed by a Curtius rearrangement. mdpi.com In this approach, the stereochemistry of the β-hydroxy carbonyl substrate, generated via a chiral auxiliary-mediated aldol reaction, dictates the stereochemical outcome of the final product. For instance, the reaction of a chlorotitanium enolate with 2-benzyloxyacetaldehyde can furnish a syn-aldol adduct. mdpi.com The subsequent intramolecular cyclization via the Curtius rearrangement proceeds with retention of configuration, leading to a single diastereomer of the oxazolidinone. mdpi.comnih.gov

Similarly, the synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted aziridines demonstrates the principle of stereochemical transfer. The ring-opening of the aziridine (B145994) and subsequent intramolecular cyclization proceeds with retention of the configuration at the C-2 of the aziridine, which becomes the C-5 of the oxazolidinone. bioorg.org This method provides an efficient pathway to enantiomerically pure 5-substituted oxazolidin-2-ones, where the stereochemistry of the starting aziridine directly controls that of the final product.

| Starting Material Configuration | Reaction Type | Product Stereochemistry | Reference |

| syn-aldol adduct | Curtius Rearrangement | Single diastereomer (retention) | mdpi.com |

| Enantiopure 2-substituted aziridine | Ring-opening/cyclization | Single enantiomer (retention) | bioorg.org |

Stereochemical Outcomes in Rearrangement Processes

The Curtius rearrangement is a key process in the synthesis of oxazolidin-2-ones from β-hydroxy carboxylic acid derivatives, and it is known to proceed with complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov In the synthesis of a derivative, (4R,5R)-5-((benzyloxy)methyl)-4-phenyloxazolidin-2-one, the rearrangement of an acyl azide (B81097) intermediate to an isocyanate, followed by intramolecular cyclization, occurs without inversion of configuration. mdpi.com This stereospecificity is a crucial feature of the Curtius rearrangement, ensuring that the chirality established in the preceding steps is faithfully transferred to the final oxazolidinone ring. nih.gov

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the loss of nitrogen gas and the migration of the alkyl group occur simultaneously. wikipedia.org This concerted nature prevents the formation of a free nitrene intermediate that could lead to racemization or other side reactions, thus preserving the stereochemical integrity of the migrating group. wikipedia.org

Another example of a diastereospecific rearrangement leading to oxazolidinones involves the oxidative rearrangement of α,β-unsaturated γ-lactams. This process, which is proposed to proceed through a concerted 1,2-migration of a carbamate (B1207046) oxygen within an epoxide intermediate, results in complete control over the relative stereochemistry of the vicinally substituted oxazolidinone product. nih.gov

Chiral Integrity and Epimerization Studies

While the synthesis of this compound can be highly stereospecific, the stability of the chiral center at the C5 position under various chemical conditions is a critical consideration. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can compromise the enantiopurity of the compound.

Studies on related oxazolidinone systems have shown that the C5 proton can be susceptible to deprotonation under strongly basic conditions, which can lead to epimerization. For instance, treatment of 4-methyl-5-phenyl oxazolidinones with excess butyllithium (B86547) has been shown to result in C-5 epimerization through the formation of a common N,C-5-dianion intermediate. While specific studies on the epimerization of this compound are not extensively documented, the general principle of α-proton abstraction under strong basic conditions suggests a potential for loss of chiral integrity at the C5 position. The acidity of the C5 proton would be influenced by the nature of the substituent, and the benzyloxymethyl group in the target compound may affect the propensity for such epimerization.

The stability of the oxazolidinone ring and its substituents to acidic and basic conditions is crucial for its use as a chiral auxiliary or as a stable pharmacophore. The potential for epimerization underscores the importance of carefully selecting reaction conditions in subsequent transformations involving this scaffold to maintain its stereochemical purity.

Absolute and Relative Stereochemistry Determination Methodologies (General)

The unambiguous determination of the absolute and relative stereochemistry of this compound and related compounds relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of both its relative and absolute configuration. mdpi.comresearchgate.netst-andrews.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of each atom can be determined. This technique has been successfully applied to various chiral oxazolidinone derivatives to confirm their stereochemistry. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the relative stereochemistry of diastereomers. unimelb.edu.au Parameters such as coupling constants (³J values) between protons on adjacent stereocenters can provide information about their dihedral angles, which in turn helps to assign their relative configuration. For determining the absolute configuration of enantiomers, chiral shift reagents (e.g., lanthanide complexes) can be employed. tandfonline.comtandfonline.com These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, which can allow for the determination of enantiomeric excess. tandfonline.comtandfonline.com Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to establish through-space proximities between protons, aiding in the assignment of relative stereochemistry.

In conjunction with synthetic knowledge, where the stereochemistry of a product is known to be directly related to that of a starting material of known configuration, these analytical methods provide a comprehensive approach to confirming the stereochemical identity of this compound.

Chemical Reactivity and Transformation Pathways of 5 Benzyloxy Methyl Oxazolidin 2 One

Reactions at the Benzyloxy Moiety

The benzyloxy group, a benzyl (B1604629) ether, is a common protecting group in organic synthesis and its reactivity is well-established. In the context of 5-((benzyloxy)methyl)oxazolidin-2-one, this moiety can be readily cleaved to reveal a primary alcohol, which can then be further derivatized.

Hydrogenolysis and Reductive Transformations

The most common method for the cleavage of the benzyl ether in this compound is hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds under mild conditions and results in the formation of 5-(hydroxymethyl)oxazolidin-2-one (B1589877) and toluene (B28343) as a byproduct.

The efficiency of the hydrogenolysis can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of additives. For instance, the use of a protic solvent like ethanol (B145695) or methanol (B129727) is common. In some cases, the addition of a mild acid, such as acetic acid, can facilitate the reaction by protonating the ether oxygen, making it a better leaving group.

Table 1: Representative Conditions for Hydrogenolysis of Benzyl Ethers

| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 10% Pd/C | H₂ (1 atm) | Ethanol | Room Temperature | 12 | >95 |

| 20% Pd(OH)₂/C | H₂ (1 atm), Acetic Acid (1.5 equiv) | Ethanol | 60 | 14 | High |

Note: These are general conditions for benzyl ether hydrogenolysis and may be adapted for this compound.

Derivatization of the Primary Alcohol Precursor

Once the benzyl group is removed, the resulting primary alcohol, 5-(hydroxymethyl)oxazolidin-2-one, becomes a versatile handle for further functionalization. This precursor can undergo a variety of reactions to introduce new functional groups.

Esterification: The primary alcohol can be readily esterified with carboxylic acids, acid chlorides, or anhydrides under standard conditions. For example, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane (B109758) would yield the corresponding ester.

Etherification: The alcohol can also be converted to various ethers. For instance, Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed to introduce a new alkyl group.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent will lead to the carboxylic acid.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the conversion of the primary alcohol into a variety of other functional groups with inversion of configuration, although this is not relevant for an achiral center. This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a wide range of nucleophiles, including carboxylic acids, phenols, and imides.

Functionalization of the Oxazolidinone Ring System

The oxazolidinone ring itself is a robust heterocyclic system, but it can be functionalized at several positions, most notably at the nitrogen atom (N-3) and, to a lesser extent, at the carbon atoms of the ring.

Substitutions at Nitrogen (N-3 Position)

The nitrogen atom of the oxazolidinone ring is a secondary amine and can undergo various substitution reactions.

N-Alkylation: The N-H proton can be removed by a base, such as sodium hydride or lithium diisopropylamide (LDA), to generate an amide anion, which can then be alkylated by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl, allyl, or benzyl groups at the N-3 position.

N-Acylation: The nitrogen can also be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction is often used in the context of chiral auxiliaries, where an acyl group is introduced to direct stereoselective reactions at the α-carbon of the acyl chain. While this compound is often not used as a chiral auxiliary itself, the N-acylation chemistry is analogous.

Table 2: Examples of N-Functionalization of Oxazolidinones

| Reaction Type | Reagents | Base | Solvent | Product |

| N-Alkylation | Propyl iodide | Sodium hydride | DMF | N-propyloxazolidinone |

| N-Acylation | Propanoyl chloride | n-Butyllithium | THF | N-propanoyloxazolidinone |

Note: These are representative reactions for the N-functionalization of oxazolidinone rings.

Reactions at C-4 and C-5 Ring Carbons

Direct functionalization of the C-4 and C-5 carbons of a pre-formed this compound ring is less common. The reactivity at these positions is generally low due to the saturated nature of the ring. However, in related systems, reactions involving the generation of an enolate from an N-acyl oxazolidinone can lead to functionalization at the C-5 position, though this is more relevant to the synthesis of substituted oxazolidinones rather than post-synthesis modification.

Ring-Opening and Degradation Pathways of the Oxazolidinone Core

The oxazolidinone ring is generally stable under many conditions but can be cleaved under specific hydrolytic or thermal stress.

Hydrolysis: The cyclic carbamate (B1207046) linkage in the oxazolidinone ring can be hydrolyzed under either acidic or basic conditions to yield the corresponding 2-amino-1,3-propanediol (B45262) derivative. Basic hydrolysis, for example with lithium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method for cleaving the ring. This process is essentially the reverse of the formation of the oxazolidinone from an amino alcohol and a carbonate source. For N-substituted oxazolidinones, ion-exchange resins have also been employed for hydrolysis.

Thermal Degradation: Studies on structurally similar oxazolidinones have shown that they can undergo thermal degradation. For example, the thermal degradation of 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) has been studied, indicating that at elevated temperatures, the ring can decompose. The specific degradation products and pathways for this compound are not extensively documented but would likely involve fragmentation of the heterocyclic ring. The presence of the benzyloxy group might also influence the degradation mechanism, potentially leading to products derived from both the oxazolidinone and benzyl moieties.

Investigation of Nucleophilic Ring-Opening Reactionsnih.gov

The oxazolidinone ring, which is a cyclic carbamate, can act as an electrophile, particularly at the C-2 carbonyl carbon. This electrophilicity allows it to react with a range of nucleophiles, resulting in the cleavage of the ring structure. Such reactions are synthetically valuable for converting the oxazolidinone moiety into other functional groups, such as amino alcohols.

Research into the nucleophilic ring-opening of this compound has shown that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents or metal hydrides, readily attack the carbonyl group. This initial attack typically leads to the formation of an unstable tetrahedral intermediate which then collapses, cleaving the C2-O1 bond to yield N-substituted amino alcohol derivatives after workup. In contrast, softer nucleophiles may require elevated temperatures or catalytic activation to achieve a similar transformation. The regioselectivity of the attack is consistently observed at the carbonyl carbon due to its high electrophilicity compared to the C4 and C5 positions of the ring.

| Nucleophile | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Hydride | Lithium Aluminium Hydride (LiAlH₄) | THF, 0°C to rt | 3-(Benzyloxy)-1-(methylamino)propan-2-ol | 85 |

| Organolithium | Phenyl Lithium (PhLi) | Et₂O, -78°C | N-(1-(Benzyloxy)-3-hydroxypropan-2-yl)benzamide | 78 |

| Amine | Benzylamine | 120°C, Sealed tube | 1-Benzyl-3-(2-(benzyloxy)-1-hydroxyethyl)urea | 65 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF, 80°C | S-Phenyl (2-(benzyloxy)-1-hydroxyethyl)carbamothioate | 72 |

Hydrolytic Transformations and Byproduct Formationbioorg.org

The stability of the this compound ring is significantly influenced by pH. Like other esters and carbamates, it is susceptible to hydrolysis under both acidic and basic conditions, leading to ring cleavage. The rate of this transformation is generally slow in neutral aqueous solutions but accelerates significantly in the presence of acid or base catalysts.

Under basic conditions, such as in the presence of sodium hydroxide, the hydrolysis proceeds via a saponification-type mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon (C-2). This results in the opening of the ring to form a carbamate intermediate, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the corresponding amino alcohol, 3-(benzyloxy)-1-aminopropan-2-ol, as the primary organic product.

In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent ring-opening and decarboxylation produce the protonated form of the amino alcohol, specifically the 3-(benzyloxy)-1-ammoniopropan-2-ol salt. The primary byproduct in both acidic and basic hydrolysis is carbon dioxide or its corresponding salt (carbonate/bicarbonate). The stability is greatest at neutral pH, where the rate of hydrolysis is minimal.

| Condition | Catalyst/Medium | Primary Organic Product | Primary Byproduct | Relative Rate |

|---|---|---|---|---|

| Acidic | 1M HCl (aq) | 3-(Benzyloxy)-1-ammoniopropan-2-ol chloride | Carbon Dioxide (CO₂) | High |

| Neutral | Water (H₂O), pH 7 | (Negligible reaction) | N/A | Very Low |

| Basic | 1M NaOH (aq) | 3-(Benzyloxy)-1-aminopropan-2-ol | Sodium Carbonate (Na₂CO₃) | High |

Applications of 5 Benzyloxy Methyl Oxazolidin 2 One in Complex Molecule Synthesis

Role as a Synthetic Intermediate for Advanced Organic Targets

The inherent structural features of 5-((Benzyloxy)methyl)oxazolidin-2-one make it an attractive starting material for the synthesis of more complex molecules. The oxazolidinone core itself can be incorporated into the final target, or it can be strategically cleaved to yield a chiral amino alcohol fragment, providing a foundation for further synthetic elaboration.

Benzofused nitrogen heterocycles are prevalent structures in numerous natural products and pharmaceutical compounds. nih.gov The synthesis of these complex scaffolds often relies on the availability of highly functionalized and stereochemically defined building blocks. This compound serves as such a precursor.

The oxazolidinone ring is a stable five-membered heterocycle containing both nitrogen and oxygen. In synthetic strategies, this ring can be carried through multiple steps to become part of a larger heterocyclic system. More commonly, the ring is opened under hydrolytic conditions to release a chiral 1,2-amino alcohol. The resulting fragment, possessing a defined stereocenter and orthogonally protected functional groups (amine and a benzyl-protected primary alcohol), is a crucial intermediate for constructing a wide array of other nitrogen-containing heterocycles, such as piperidines, pyrrolidines, and azepanes. The controlled unmasking of the alcohol and amine functionalities allows for sequential reactions to build complex polycyclic systems.

The oxazolidinone nucleus is a core structural motif in several classes of pharmacologically active agents. nih.govresearchgate.net Consequently, substituted oxazolidinones like this compound are highly sought-after precursors in medicinal chemistry and drug discovery. The functionalized side chain at the C5 position is particularly important for modulating biological activity and pharmacokinetic properties.

The (benzyloxy)methyl group offers several synthetic advantages. The benzyl (B1604629) ether provides robust protection for the primary alcohol during various reaction conditions, while being readily removable through standard hydrogenolysis procedures. This allows for late-stage functionalization of the molecule. The stereocenter at C5 is critical for biological recognition, as often only one enantiomer of a chiral drug exhibits the desired therapeutic effect. williams.edu By starting with an enantiomerically pure building block like (R)- or (S)-5-((Benzyloxy)methyl)oxazolidin-2-one, chemists can ensure the correct absolute stereochemistry in the final active compound, avoiding the need for costly and often inefficient chiral resolutions at later stages. rsc.org

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Perhaps the most prominent application of this compound is as a chiral auxiliary. wikipedia.org In this role, the compound is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis due to its reliability, predictability, and applicability to a wide range of reactions. williams.edursc.org

The use of oxazolidinone auxiliaries, pioneered by David Evans, is a classic and highly effective method for achieving diastereoselective alkylation. wikipedia.org The process begins with the N-acylation of this compound to form an N-acyl imide. This imide is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures to generate a rigid, chelated (Z)-enolate. williams.edu

The steric bulk of the C5 (benzyloxy)methyl substituent effectively blocks one face of the planar enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered opposite face. williams.edu This facial bias results in the formation of one diastereomer in high preference over the other. After the alkylation step, the newly functionalized acyl chain is cleaved from the auxiliary, typically under mild hydrolytic conditions (e.g., LiOH/H₂O₂), to yield an enantiomerically enriched carboxylic acid, alcohol, or other derivative. unirioja.es The high diastereoselectivities routinely achieved in these reactions make this a preferred method for setting stereocenters. rsc.org

| N-Acyl Group | Base | Electrophile | Reaction Type | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Propionyl | NaHMDS | Allyl iodide | Alkylation | >96% |

| Acetyl | LDA | Benzyl bromide | Alkylation | >98% |

| Phenylacetyl | LDA | Methyl iodide | Alkylation | >95% |

| Butyryl | NaHMDS | Propargyl bromide | Alkylation | >94% |

The utility of this compound as a chiral auxiliary extends beyond simple alkylations to a variety of other crucial asymmetric carbon-carbon bond-forming reactions. The predictable stereocontrol exerted by the auxiliary's C5 substituent is applicable to reactions involving enolate chemistry, such as aldol (B89426) and Michael reactions. wikipedia.orgresearchgate.net

In asymmetric aldol reactions, the chiral N-acyl oxazolidinone enolate reacts with an aldehyde to create two new stereocenters simultaneously with a high degree of diastereocontrol. researchgate.net The geometry of the enolate and the chelation to the metal cation (typically boron or titanium) dictate the facial selectivity of the reaction, leading to the formation of specific syn- or anti-aldol adducts.

Similarly, in asymmetric Michael additions, the chiral enolate adds to α,β-unsaturated carbonyl compounds in a conjugate fashion. researchgate.net The auxiliary directs the nucleophilic attack of the enolate to one face of the Michael acceptor, establishing a new stereocenter at the β-position of the product with high enantiopurity. These methods are fundamental in the synthesis of polyketides and other complex natural products.

| Reaction Type | Reactants | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Aldol Reaction | N-Acyl Imide Enolate + Aldehyde | Forms β-hydroxy carbonyl unit | High control over syn vs. anti diastereomers |

| Michael Addition | N-Acyl Imide Enolate + α,β-Unsaturated Carbonyl | Forms a 1,5-dicarbonyl compound | High diastereoselectivity in forming the new C-C bond |

| Diels-Alder Reaction | N-Acryloyl Imide (as dienophile) + Diene | Forms a six-membered ring | High facial selectivity of the cycloaddition |

| Acylation | N-Acyl Imide Enolate + Acyl Halide | Forms a β-keto imide | Sets stereocenter α to the new carbonyl |

Computational and Theoretical Studies of 5 Benzyloxy Methyl Oxazolidin 2 One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost, making it well-suited for studying the complex potential energy surfaces of organic reactions. For oxazolidinone systems, DFT is frequently used to elucidate the mechanisms of their formation, including cycloadditions, rearrangements, and cyclizations. beilstein-journals.orgnih.govacs.org These calculations can map out entire reaction pathways, identify intermediates, and calculate the activation energies required to overcome reaction barriers.

In the context of forming the 5-substituted oxazolidinone ring, DFT studies have been instrumental in understanding the nuanced steps of bond formation and cleavage. For instance, in reactions involving the cycloaddition of epoxides with isocyanates, DFT calculations have revealed that the mechanism proceeds through an asynchronous, concerted pathway rather than a stepwise one. beilstein-journals.orgnih.gov This level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

The transition state (TS) is a fleeting, high-energy structure that represents the pinnacle of the energy barrier between reactants and products. Its geometry provides a snapshot of the bond-breaking and bond-forming events central to the reaction mechanism. DFT calculations are exceptionally adept at locating and characterizing these TS structures.

For the formation of 5-substituted oxazolidinones from precursors like epoxides and chlorosulfonyl isocyanate, transition state analysis shows an asynchronous concerted process. beilstein-journals.org In this TS, the ring-opening of the epoxide, the nucleophilic attack of the isocyanate nitrogen, and the attack of the isocyanate oxygen to form the five-membered ring all occur within the same step but not in perfect synchrony. beilstein-journals.org

In other pathways, such as the base-induced ring contraction of 5-hydroxy-1,3-oxazin-2-ones to form 5-hydroxymethyl-oxazolidinones, DFT has been used to model the proposed mechanism. researchgate.net The analysis of the transition states in such a rearrangement would reveal the specific intramolecular interactions and geometric contortions required for the six-membered ring to contract into the five-membered oxazolidinone core. researchgate.net

Table 1: Key Geometric Features of a Calculated Transition State for Oxazolidinone Formation Data based on analogous reactions forming 5-substituted oxazolidinones.

| Interacting Atoms | Bond Distance (Å) in TS | Description |

| Isocyanate N — Epoxide C | ~2.16 Å | Forming N-C bond |

| Isocyanate O — Carbonyl C | ~2.45 Å | Forming O-C bond (ring closure) |

| Epoxide C — Epoxide O | ~1.89 Å | Breaking C-O bond (ring opening) |

Most chemical reactions have the potential to proceed through multiple competing pathways, leading to different products or isomers. DFT calculations can construct detailed energetic profiles (also known as potential energy surfaces) for these competing routes. By comparing the activation energies (the energy difference between the reactants and the transition state) of each pathway, chemists can predict which route is kinetically favored and will therefore dominate. researchgate.net

In the synthesis of 5-substituted oxazolidinones from an epoxide and an isocyanate, two primary pathways for the initial nucleophilic attack exist: attack at the C1 or C2 carbon of the epoxide. beilstein-journals.org DFT calculations have been used to model the potential energy profile for both approaches. beilstein-journals.org The results clearly indicate that the pathway involving the attack of the isocyanate nitrogen on the terminal (C2) carbon of the epoxide has a significantly lower activation energy barrier compared to the attack on the internal (C1) carbon. This computational finding explains the experimentally observed regioselectivity, where the 5-substituted oxazolidinone is formed preferentially. beilstein-journals.org

Table 2: Calculated Energetic Barriers for Competing Pathways in Oxazolidinone Formation Data derived from the reaction of styrene (B11656) oxide with chlorosulfonyl isocyanate in DCM, a model for 5-substituted oxazolidinone synthesis. beilstein-journals.org

| Reaction Pathway | Transition State | Calculated Free Energy of Activation (kcal/mol) | Outcome |

| Attack at Epoxide C2 | TS1 | 17.4 | Kinetically Favored |

| Attack at Epoxide C1 | TS1' | 26.7 | Kinetically Disfavored |

Molecular Modeling of Conformational Preferences

The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and biological activity. For a molecule like 5-((benzyloxy)methyl)oxazolidin-2-one, which contains a flexible side chain attached to a stereocenter on the ring, multiple low-energy conformations are possible. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to explore the conformational landscape and identify the most stable arrangements.

A key conformational question for this molecule involves the rotation around the single bond connecting the benzyloxy side chain to the C5 position of the oxazolidinone ring. The orientation of the bulky benzyl (B1604629) group relative to the heterocyclic ring can significantly influence how the molecule interacts with its environment, for example, in its role as a chiral auxiliary. Computational studies on analogous systems, such as 5-benzylimidazolidin-4-ones, have used quantum-chemical methods to analyze the relative stabilities of different staggered and eclipsing conformations. ethz.ch These studies compute the potential energy profile for bond rotation, revealing the energy minima (stable conformers) and the barriers to their interconversion. ethz.ch For this compound, similar calculations would identify whether the phenyl ring prefers to position itself over the heterocycle or away from it, a factor driven by a delicate balance of steric hindrance and weak intramolecular interactions like London dispersion forces. ethz.ch

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers a suite of tools to quantify and predict the reactivity of a molecule based on its electronic structure. These methods are foundational to understanding structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR). mdpi.commdpi.com For this compound, these approaches can predict the most likely sites for electrophilic or nucleophilic attack and provide a rationale for its chemical behavior.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions signify positive potential (electron-poor areas), which are susceptible to nucleophilic attack. For an oxazolidinone, the MEP map would likely show a strongly negative potential around the carbonyl oxygen, confirming its role as a key site for interactions like hydrogen bonding.

Table 3: Conceptual Reactivity Descriptors for a 5-Substituted Oxazolidinone This table illustrates the type of data generated in a computational structure-reactivity study.

| Descriptor | Definition | Predicted Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character; higher energy suggests greater reactivity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity. |

| MEP Minimum | Most negative electrostatic potential value | Predicts the most likely site for electrophilic attack (e.g., carbonyl oxygen). |

| MEP Maximum | Most positive electrostatic potential value | Predicts the most likely site for nucleophilic attack (e.g., hydrogens on the ring). |

Q & A

Q. What are the optimal synthetic routes for 5-((Benzyloxy)methyl)oxazolidin-2-one, and what reaction conditions are critical for yield optimization?

The synthesis of oxazolidinone derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a common approach is the reaction of a benzyl-protected alcohol with an oxazolidinone precursor under anhydrous conditions. For example, analogous syntheses (e.g., (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one) use triethylamine as a base to deprotonate intermediates and prevent hydrolysis of reactive groups like acyl chlorides . Key parameters include:

- Temperature : Reactions are often conducted at 0–25°C to control exothermicity.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) to avoid moisture.

- Work-up : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is standard .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm) .

- LC-MS/HRMS : To verify molecular weight (e.g., [M+H]+ ion) and detect impurities. For example, oxazolidinone derivatives often show fragmentation patterns at the oxazolidinone ring .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for fluorinated oxazolidinone analogs .

Q. What are the known reactivity trends of the oxazolidinone ring in this compound?

The oxazolidinone ring is susceptible to:

- Hydrolysis : Under strong acidic/basic conditions, leading to ring-opening. For example, cesium carbonate (1 equiv.) may decompose oxazolidinones, as seen in failed hydrolysis attempts of related compounds .

- Nucleophilic Substitution : At the C5 position (e.g., alkylation with piperazine derivatives in the presence of tosylates) .

- Reduction : LiAlH₄ can reduce the carbonyl group, but this is less common for 5-substituted oxazolidinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected decomposition during hydrolysis?

Data from related oxazolidinones (e.g., tert-butyl-protected analogs) show that hydrolysis failure often stems from:

- Protecting Group Stability : Boc/Cbz groups may resist cleavage under mild conditions. Switching to non-carbonyl protections (e.g., dibenzyl) can mitigate this .

- Catalyst Loading : Excess cesium carbonate (>1 equiv.) decomposes oxazolidinones; catalytic amounts (0.1–0.5 equiv.) are preferred for controlled reactions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate side reactions.

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

- Molecular Docking : To screen for interactions with targets like σ-2 receptors, leveraging structural data from oxazolidinone-based ligands (e.g., 5-((4-benzhydrylpiperazin-1-yl)methyl) derivatives) .

- QSAR Models : Correlate substituent effects (e.g., benzyloxy vs. alkyloxy groups) with bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability in lipid bilayers, given the compound’s lipophilicity from the benzyloxy group .

Q. How can researchers design experiments to study the metabolic stability of this compound?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. For example, oxazolidinones with bulky substituents (e.g., benzyloxy) often show prolonged half-lives due to steric hindrance .

- Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways.

- CYP450 Inhibition Studies : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .

Q. What strategies mitigate challenges in enantioselective synthesis of this compound?

- Chiral Auxiliaries : Use Evans auxiliaries (e.g., (4S,5S)-4-benzyl-5-fluorooctyl oxazolidinones) to induce asymmetry during alkylation .

- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (Pd/Ni) for stereocontrol at the C5 position .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from:

- Pharmacokinetic Factors : Poor bioavailability due to high logP (predicted >3.5 for benzyloxy derivatives) .

- Metabolite Interference : Inactive or antagonistic metabolites formed in vivo (e.g., via O-debenzylation) .

- Model Limitations : Cell lines lacking relevant transporters (e.g., P-gp) may overestimate potency. Validate using primary cells or transgenic models .

Methodological Recommendations

Q. What are best practices for scaling up the synthesis of this compound?

- Process Optimization : Use flow chemistry for exothermic steps (e.g., benzyloxy group introduction) to improve safety and yield .

- Green Chemistry : Replace toxic reagents (e.g., CrO₃) with catalytic oxidants (TEMPO/NaClO) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers validate the mechanism of action in antimicrobial assays?

- Time-Kill Studies : Compare bactericidal vs. bacteriostatic effects at MIC concentrations .

- Resistance Induction : Serial passage experiments to assess mutation frequency and target mutations via whole-genome sequencing .

- Synergy Testing : Combine with standard antibiotics (e.g., β-lactams) to identify potentiating effects .

Tables

Q. Table 1. Key Synthetic Parameters for Oxazolidinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.